7-Chloro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a molecular weight of 152.58 . It is a potent and selective negative allosteric modulator of mGlu5 receptors, which are involved in the regulation of glutamate signaling in the central nervous system . It has shown potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia .
Synthesis Analysis
The synthesis of diverse 7 - (hetero) aryl-1H-pyrrolo [2,3-c]pyridine analogues has been achieved via a microwave-assisted Suzuki–Miyaura cross-coupling reaction . This method is compatible with various boronic acids and potassium organotrifluoroborates .Molecular Structure Analysis
The molecular structure of 7-Chloro-1H-pyrrolo[2,3-c]pyridine consists of a pyrrolopyridine skeleton with a chlorine atom attached at the 7th position . The presence of two nitrogen atoms provides two hydrogen bonding sites for target binding .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction has been instrumental in the synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine . This reaction involves the coupling of boronic acids or potassium organotrifluoroborates with the 7-chloro, 6-azaindole system .Physical And Chemical Properties Analysis
7-Chloro-1H-pyrrolo[2,3-c]pyridine has a molecular weight of 152.58 . It has a predicted boiling point of 335.8±22.0 °C and a predicted density of 1.425±0.06 g/cm3 .Scientific Research Applications
Application in Cancer Therapy
- Scientific Field: Oncology
- Summary of Application: Pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors . Therefore, these derivatives are being developed as potential cancer therapies .
- Methods of Application: The derivatives are synthesized and their activities against FGFR1, 2, and 3 are tested. For instance, compound 4h exhibited potent FGFR inhibitory activity .
- Results: Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Application in Treating Diseases of the Nervous and Immune Systems
- Scientific Field: Neurology and Immunology
- Summary of Application: Pyrrolo[3,4-c]pyridines have been found to be useful in treating diseases of the nervous and immune systems .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not specified in the source .
Application in Antiviral Therapy
- Scientific Field: Virology
- Summary of Application: Pyrrole and pyrrolidine analogs have been found to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not specified in the source .
Application in Antidiabetic Therapy
- Scientific Field: Endocrinology
- Summary of Application: Pyrrolo[3,4-c]pyridine compounds have been found to reduce blood glucose, and therefore may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not specified in the source .
Application in Antiepileptic Therapy
- Scientific Field: Neurology
- Summary of Application: Phensuximide, a succinimide analog, possesses antiepileptic and anticonvulsant properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not specified in the source .
Application in Antituberculosis Therapy
- Scientific Field: Infectious Diseases
- Summary of Application: Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not specified in the source .
Safety And Hazards
properties
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHKYYCVFMEBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465694 | |
Record name | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
357263-41-3 | |
Record name | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=357263-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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